molecular formula C14H15FO B14146045 2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone CAS No. 495418-37-6

2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone

Cat. No.: B14146045
CAS No.: 495418-37-6
M. Wt: 218.27 g/mol
InChI Key: NMRREMLQJCFLGQ-UHFFFAOYSA-N
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Description

2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone is an organic compound with the molecular formula C14H15FO It is characterized by a cyclohexylidene group, a fluorine atom, and a phenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 2-cyclohexylidene-1-phenylethanone. This intermediate is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with hydroxyl, amino, or alkyl groups replacing the fluorine atom.

Scientific Research Applications

2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atom can form strong hydrogen bonds, influencing its binding affinity and activity. The cyclohexylidene and phenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexylidene-1-phenylethanone: Lacks the fluorine atom, resulting in different reactivity and properties.

    2-Fluoro-1-phenylethanone: Lacks the cyclohexylidene group, affecting its stability and applications.

    2-Cyclohexylidene-2-chloro-1-phenyl-ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness

2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone is unique due to the presence of both the cyclohexylidene and fluorine groups, which impart distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.

Properties

CAS No.

495418-37-6

Molecular Formula

C14H15FO

Molecular Weight

218.27 g/mol

IUPAC Name

2-cyclohexylidene-2-fluoro-1-phenylethanone

InChI

InChI=1S/C14H15FO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2

InChI Key

NMRREMLQJCFLGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C(=O)C2=CC=CC=C2)F)CC1

Origin of Product

United States

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